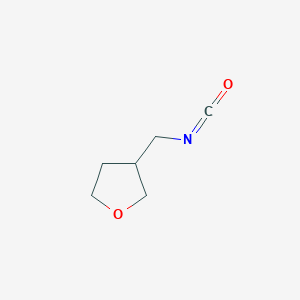

3-(Isocyanatomethyl)oxolane

説明

Overview of Isocyanate Chemistry in Contemporary Organic and Materials Science

Isocyanates are a class of organic compounds defined by the presence of the -N=C=O functional group. crowdchem.netwikipedia.org This group's reactivity is characterized by the electrophilic nature of the central carbon atom, making it highly susceptible to attack by nucleophiles such as alcohols, amines, and water. crowdchem.netwikipedia.org This reactivity is the foundation of their extensive use in the synthesis of a wide array of polymers, most notably polyurethanes, which are formed through the reaction of diisocyanates with polyols. wikipedia.orgepa.gov Polyurethanes are valued for their diverse applications, ranging from flexible and rigid foams to high-performance coatings, adhesives, and elastomers. wikipedia.orgepa.govpflaumer.com

The versatility of isocyanates extends beyond polymer chemistry into broader organic synthesis. They serve as key intermediates in the creation of various molecular structures. crowdchem.net For instance, their reaction with amines yields ureas, while their reaction with water leads to the formation of an unstable carbamic acid intermediate that decomposes to an amine and carbon dioxide. wikipedia.org This latter reaction is ingeniously used in the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. wikipedia.org Isocyanates can also undergo cyclization reactions, such as trimerization to form isocyanurates, which are used to produce rigid thermal insulation resins. wikipedia.orgresearchgate.net The synthesis of isocyanates is most commonly achieved through the phosgenation of amines, a process that requires careful handling due to the high toxicity of phosgene (B1210022). wikipedia.orgepa.gov

Significance of the Oxolane (Tetrahydrofuran) Moiety in Chemical Structure and Reactivity

The oxolane ring, more commonly known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether that is a staple in the world of chemistry. wikipedia.org As a solvent, THF is prized for its ability to dissolve a wide range of polar and nonpolar compounds, its miscibility with water, and its relatively low boiling point, which facilitates its removal from reaction mixtures. wikipedia.orgontosight.ai Its Lewis basicity allows it to coordinate with various Lewis acids, influencing the reactivity and outcome of many chemical transformations. wikipedia.org

Beyond its role as a solvent, the THF motif is a significant structural component in a vast number of biologically active molecules and natural products, including lignans (B1203133) and polyether ionophores. nih.govresearchgate.net The incorporation of a THF ring can influence a molecule's physicochemical properties, such as hydrophilicity and metabolic stability, which are critical considerations in drug discovery. researchgate.net In medicinal chemistry, the THF ring is the eleventh most abundant ring in drugs approved by the FDA. sci-hub.se Chiral THF rings, in particular, are valuable building blocks in the asymmetric synthesis of complex molecules. nih.govsci-hub.se The development of stereoselective methods for the construction of substituted tetrahydrofurans is an active area of research, driven by the importance of these structures in pharmaceuticals and natural products. nih.gov

Research Landscape and Emerging Interest in 3-(Isocyanatomethyl)oxolane

The compound this compound, with the chemical formula C6H9NO2, represents a unique convergence of the reactive isocyanate group and the structurally significant oxolane ring. uni.lu This combination suggests its potential as a valuable building block in both polymer and synthetic chemistry. The isocyanate group provides a reactive handle for the formation of urethanes, ureas, and other derivatives, while the oxolane moiety can impart desirable properties such as improved solubility and specific stereochemical orientations.

While extensive research specifically on this compound is not widely documented in publicly available literature, its constituent parts suggest its utility. The synthesis of related isocyanates, such as 1,3-Bis(isocyanatomethyl)benzene (B1346656), has been optimized using non-phosgene routes, highlighting a move towards safer and more environmentally friendly production methods for isocyanates. scispace.com The applications of similar isocyanate-containing compounds are vast, including their use in the production of polyurethane foams, coatings, and as intermediates in the synthesis of pharmaceuticals and agrochemicals. smolecule.com

The presence of the oxolane ring suggests potential applications where biocompatibility or specific solvent interactions are desired. For instance, complex polymers incorporating both tetrahydrofuran and isocyanate groups are explored for applications in coatings, adhesives, and biomedical devices. ontosight.ai

Below are some of the predicted and known properties of this compound:

| Property | Value | Source |

| Molecular Formula | C6H9NO2 | uni.lu |

| Molecular Weight | 127.14 g/mol | smolecule.com |

| InChI Key | RGWWNWXLGWYJLV-UHFFFAOYSA-N | uni.lu |

| SMILES | C1COCC1CN=C=O | uni.lu |

| Predicted XlogP | 1.2 | uni.lu |

Further research into the synthesis, reactivity, and application of this compound is warranted to fully elucidate its potential in creating novel materials and complex organic molecules. Its unique structure makes it a promising candidate for the development of new polymers with tailored properties and as a versatile intermediate in organic synthesis.

Structure

3D Structure

特性

IUPAC Name |

3-(isocyanatomethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-7-3-6-1-2-9-4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWWNWXLGWYJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341487-61-3 | |

| Record name | 3-(isocyanatomethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Pathways of the Isocyanate and Oxolane Functionalities

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group (–N=C=O) is a potent electrophile due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which renders the central carbon atom highly electron-deficient. This electrophilicity is the driving force for a wide range of nucleophilic addition reactions, which are fundamental to the chemistry of isocyanates. researchgate.net

The reaction between an isocyanate and a hydroxyl-containing compound, such as an alcohol, is a cornerstone of polyurethane chemistry, resulting in the formation of a urethane (B1682113) (carbamate) linkage. wikipedia.orgkuleuven.be The mechanism involves the nucleophilic attack of the lone pair of electrons from the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. askfilo.com This is followed by a proton transfer to the nitrogen atom, yielding the stable urethane product.

The reaction is generally considered to proceed via a concerted mechanism across the N=C bond. kuleuven.be While the reaction can proceed without a catalyst, it is often accelerated by the presence of acids or, more commonly, bases. The reactivity of the alcohol depends on steric factors and electronic effects; primary alcohols are generally more reactive than secondary alcohols. kuleuven.be When a di-isocyanate or, in this case, a molecule like 3-(Isocyanatomethyl)oxolane reacts with a polyol (a compound with multiple hydroxyl groups), a polymer chain known as a polyurethane is formed. wikipedia.org

Table 1: Factors Influencing Isocyanate-Alcohol Reaction Rates

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Alcohol Type | Primary > Secondary > Tertiary | Decreased steric hindrance allows for easier nucleophilic attack. |

| Catalyst | Tertiary amines, organometallic compounds | Catalysts can activate the isocyanate or the alcohol, lowering the activation energy. acs.org |

| Solvent Polarity | Increased rate in more polar solvents | Stabilization of the polar transition state. |

| Substituents | Electron-withdrawing groups on the isocyanate | Increase the electrophilicity of the isocyanate carbon, enhancing reactivity. |

Isocyanates react readily with primary and secondary amines to form substituted ureas. wikipedia.org This reaction is typically much faster and more exothermic than the corresponding reaction with alcohols, as amines are generally stronger nucleophiles than alcohols. researchgate.netaub.edu.lb The mechanism is analogous, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon, followed by a rapid proton transfer from the nitrogen to yield the urea (B33335) linkage. aub.edu.lb

The reaction kinetics are generally second-order, being first-order in both the isocyanate and the amine concentration. aub.edu.lb The reactivity is influenced by the basicity and steric hindrance of the amine. Aliphatic amines are more reactive than aromatic amines due to their higher basicity. aub.edu.lb The reaction between a di-isocyanate and a diamine is the basis for the formation of polyurea polymers. wikipedia.org

Table 2: Relative Reactivity of Nucleophiles with Isocyanates

| Nucleophile Type | Product | General Reactivity |

|---|---|---|

| Primary Aliphatic Amine | Substituted Urea | Very High |

| Secondary Aliphatic Amine | Substituted Urea | High |

| Primary Aromatic Amine | Substituted Urea | Moderate |

| Primary Alcohol | Urethane | Moderate to Low |

Beyond simple nucleophilic additions, the isocyanate group can participate in pericyclic reactions, most notably cycloadditions. In these reactions, the N=C double bond of the isocyanate acts as a 2π electron component.

[2+2] Cycloadditions: Isocyanates can react with electron-rich alkenes in a [2+2] cycloaddition to form four-membered heterocyclic rings known as β-lactams (2-azetidinones). researchtrends.net This reaction is particularly effective with highly reactive isocyanates, such as chlorosulfonyl isocyanate, and can proceed through a concerted or a stepwise mechanism involving a diradical intermediate, depending on the electronic nature of the alkene. researchtrends.net

[2+3] or [3+2] Cycloadditions: Isocyanates can also serve as the dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like aza-oxyallyl cations. These reactions are a powerful method for constructing five-membered nitrogen-containing heterocycles, which can be precursors to various bioactive compounds. researchgate.net The versatility of isocyanates extends to other cycloaddition pathways, such as isocyanide-based [4+1] cycloadditions, which can be used to synthesize a variety of heterocyclic scaffolds including pyrroles and imidazoles.

Ring-Opening Reactions of the Oxolane Moiety

The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a relatively stable cyclic ether. atamanchemicals.comwikipedia.org Its stability arises from minimal ring strain compared to smaller cyclic ethers like oxiranes (epoxides) or oxetanes. researchgate.net Consequently, cleavage of the oxolane ring typically requires harsh conditions, most commonly the use of strong acids. mdpi.com

The most significant ring-opening reaction of the oxolane (THF) moiety is its acid-catalyzed cationic ring-opening polymerization (CROP). mdpi.com This process is the primary industrial route to produce polytetramethylene ether glycol (PTMEG), a key component in the manufacture of spandex and other polyurethanes. atamanchemicals.com

The mechanism is initiated by the protonation of the ether oxygen by a strong acid, forming a secondary oxonium ion. This activation makes the carbon atoms adjacent to the oxygen susceptible to nucleophilic attack. Another THF monomer molecule then acts as the nucleophile, attacking one of the α-carbons and opening the ring of the protonated monomer. This step propagates the polymer chain, with each addition regenerating the active oxonium ion at the chain end. The polymerization continues until terminated, for example, by the addition of water. Lewis acids are also highly effective catalysts for this polymerization. mdpi.com

Table 3: Common Initiators for Cationic Ring-Opening Polymerization of Oxolane (THF)

| Initiator/Catalyst System | Type | Description |

|---|---|---|

| Strong Protic Acids (e.g., H₂SO₄, HClO₄) | Brønsted Acid | Directly protonates the ether oxygen to initiate polymerization. |

| Lewis Acids (e.g., BF₃·OEt₂, SnCl₄) | Lewis Acid | Often requires a co-initiator (e.g., water, alcohol) to generate the initiating species. aston.ac.uk |

Hydroboration-oxidation is not a direct reaction of the saturated oxolane ring itself but is a crucial synthetic route for preparing substituted oxolanes from unsaturated precursors. This two-step process is a powerful method for the hydration of carbon-carbon double bonds. wikipedia.orglibretexts.org

The reaction is performed on an alkene precursor that contains the structural framework intended to become the final oxolane derivative.

Hydroboration: In the first step, a borane reagent (e.g., BH₃·THF, 9-BBN) adds across the double bond of the unsaturated precursor. This addition is regioselective, proceeding in an anti-Markovnikov fashion, where the boron atom attaches to the less substituted carbon of the double bond. libretexts.orgchemistrysteps.com The addition is also stereospecific, occurring via a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. chemistrysteps.com

Oxidation: The resulting organoborane intermediate is then treated with an oxidizing agent, typically hydrogen peroxide in a basic solution (e.g., NaOH). chemistrysteps.comresearchgate.net The oxidation step replaces the carbon-boron bond with a carbon-oxygen bond, yielding a hydroxyl group at the position formerly occupied by the boron. This occurs with retention of stereochemistry.

This sequence allows for the controlled introduction of a hydroxyl group, which can be a key functional handle for further synthetic modifications or can be the final desired functionality on the oxolane-containing molecule.

Exploration of Bifunctional Reactivity: Concurrent Isocyanate and Oxolane Transformations

The utility of this compound stems from its possession of two functional groups that can undergo different and highly selective chemical reactions, often under non-interfering, or "orthogonal," conditions. While a single reaction that transforms both the isocyanate and oxolane moieties simultaneously is not typical, the molecule's bifunctional nature allows for sequential or independent reactions, enabling the synthesis of complex macromolecular architectures.

The isocyanate group is highly reactive toward nucleophiles containing active hydrogen atoms, such as alcohols, amines, and even water. mdpi.com These reactions form the basis of polyurethane chemistry. mdpi.com

Reaction with Alcohols: The addition of an alcohol to the isocyanate group results in the formation of a stable urethane linkage.

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes into a primary amine and carbon dioxide. The newly formed amine can subsequently react with another isocyanate group to yield a urea linkage.

Reaction with Urethanes: In the presence of excess isocyanate, the N-H bond of a previously formed urethane group can react further to form an allophanate linkage, which can introduce branching in a polymer structure. researchgate.net

The oxolane ring, a tetrahydrofuran derivative, is primarily reactive under conditions that promote cationic ring-opening polymerization (CROP). This process is typically initiated by strong acids or Lewis acids, which activate the ether oxygen, making the ring susceptible to nucleophilic attack by a monomer or a growing polymer chain. Theoretical studies have also explored the ring-opening of THF by intramolecular Frustrated Lewis Pairs (FLPs). nih.gov The polymerization results in a polyether backbone.

The bifunctional character of this compound allows for two main strategic pathways in polymer synthesis:

"Grafting-through" Polymerization: The oxolane ring can be polymerized first via CROP to create a linear polyether. This process leaves the isocyanate groups intact as pendant side chains along the polymer backbone. These reactive side chains are then available for subsequent post-polymerization modifications, such as cross-linking with polyols to form a network structure or grafting other molecules.

"Grafting-to" Synthesis: The isocyanate group can be reacted first with a suitable nucleophile. For instance, reacting it with a hydroxy-functionalized polymer creates a graft copolymer where the polyether derived from the oxolane serves as the grafted chain after a subsequent polymerization step.

This orthogonal reactivity is a powerful tool in materials design, allowing for precise control over the final polymer structure and properties. researchgate.net

| Functional Group | Reaction Type | Reactant | Resulting Linkage/Structure |

|---|---|---|---|

| Isocyanate (-NCO) | Nucleophilic Addition | Alcohol (-OH) | Urethane |

| Nucleophilic Addition | Amine (-NH₂) | Urea | |

| Nucleophilic Addition | Urethane (-NHCOO-) | Allophanate | |

| Cyclotrimerization | Isocyanate (-NCO) | Isocyanurate Ring | |

| Oxolane (THF Ring) | Cationic Ring-Opening Polymerization (CROP) | Monomer | Polyether Backbone |

Catalysis in Isocyanate and Oxolane Reactivity

The selection of an appropriate catalyst is crucial for controlling the rate and selectivity of the reactions at either the isocyanate group or the oxolane ring. The distinct mechanisms of their respective transformations necessitate different types of catalytic systems.

Catalysis of Isocyanate Reactions: The reaction between isocyanates and hydroxyl groups to form urethanes can be significantly accelerated by catalysts. While organotin compounds like dibutyltin dilaurate have been widely used, concerns over their toxicity have prompted research into alternatives. wernerblank.com Zirconium chelates, for example, have been identified as effective non-tin catalysts that can selectively promote the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. wernerblank.com This selectivity is highly desirable in applications like waterborne two-component coatings to minimize side reactions like foaming from CO₂ evolution. wernerblank.com Tertiary amines are also commonly used, particularly for reactions involving aromatic isocyanates. wernerblank.com

Furthermore, specific catalysts can direct the isocyanate group towards other reaction pathways. For instance, the cyclotrimerization of isocyanates to form highly stable isocyanurate rings is a key reaction for producing polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability. This reaction is often catalyzed by carboxylate anions, such as potassium acetate.

Catalysis of Oxolane Reactivity: The primary reaction of the oxolane ring, cationic ring-opening polymerization (CROP), requires an initiator that can generate a cationic propagating center. This is typically achieved with:

Lewis Acids: Compounds like boron trifluoride etherate (BF₃·OEt₂) are effective initiators for the CROP of cyclic ethers.

Triflate Salts: Rare-earth metal triflates (e.g., Sc(OTf)₃) have been investigated as highly efficient initiators for the living/controlled CROP of related cyclic monomers like 2-oxazolines, suggesting their potential applicability to oxolane systems. Methyl triflate is another commonly used initiator. nih.gov

The challenge in working with a bifunctional monomer like this compound is to select a catalytic system with high chemoselectivity. For example, to achieve polymerization of the oxolane ring while preserving the isocyanate groups, a cationic initiator that does not interact with or promote side reactions of the isocyanate moiety is required. Conversely, to react the isocyanate group, a catalyst that does not initiate the premature ring-opening of the oxolane ring must be chosen.

| Target Functional Group | Transformation | Catalyst Class | Specific Examples |

|---|---|---|---|

| Isocyanate (-NCO) | Urethane Formation | Metal Chelates | Zirconium Acetylacetonate |

| Isocyanurate Formation | Carboxylate Anions | Potassium Acetate | |

| Oxolane (THF Ring) | Cationic Ring-Opening Polymerization | Lewis Acids | Boron Trifluoride Etherate (BF₃·OEt₂) |

| Triflate Salts | Scandium Triflate (Sc(OTf)₃), Methyl Triflate (MeOTf) |

Polymer Chemistry and Materials Science Applications of 3 Isocyanatomethyl Oxolane

Monomer in Polyurethane Synthesis

3-(Isocyanatomethyl)oxolane is a valuable monomer in the synthesis of polyurethanes (PUs). PUs are a versatile class of polymers formed through the polyaddition reaction of isocyanates and polyols. acs.orgdoxuchem.com The incorporation of this specific monofunctional isocyanate allows for the precise modulation of polymer architecture and final properties.

The fundamental reaction in polyurethane synthesis is the exothermic addition of an isocyanate group (-NCO) with a hydroxyl group (-OH) from a polyol, forming a urethane (B1682113) linkage (-NH-COO-). acs.org In the case of this compound, its single isocyanate group readily reacts with the hydroxyl groups of various polyols. This reaction is typically carried out in the presence of catalysts, such as tertiary amines or organotin compounds, to ensure efficient conversion. acs.org

The reaction proceeds as follows:

R¹-NCO + R²-OH → R¹-NH-COO-R² (where R¹ represents the (3-oxolanyl)methyl group and R² represents the backbone of the polyol)

This reaction effectively "caps" a hydroxyl group on the polyol, terminating the chain growth at that specific point. This characteristic is crucial for controlling the molecular weight and structure of the final polymer.

Table 1: Illustrative Reaction Parameters for Urethane Formation

| Parameter | Value/Condition | Purpose |

| Reactants | This compound, Polyol (e.g., Polyether or Polyester) | Formation of urethane linkage |

| Catalyst | Dibutyltin dilaurate (DBTDL) or Diazabicyclooctane (DABCO) | To accelerate the isocyanate-hydroxyl reaction |

| Temperature | 50-80 °C | To ensure a sufficient reaction rate without side reactions |

| Solvent | Tetrahydrofuran (B95107) (THF), Toluene (B28343) | To dissolve reactants and control viscosity |

In practical applications, this compound is often used as a co-monomer in polymerization systems containing di- or poly-functional isocyanates and a variety of polyols. The choice of polyol is critical as it largely determines the properties of the final polyurethane. doxuchem.com

Polyether Polyols: Derived from the ring-opening polymerization of epoxides, these polyols, such as polyethylene glycol (PEG) and polypropylene glycol (PPG), impart flexibility, hydrolytic stability, and low-temperature resistance to the resulting polyurethane. doxuchem.com

Polyester Polyols: These are synthesized through the condensation of diacids and diols. Polyurethanes made from polyester polyols generally exhibit superior mechanical properties like tensile strength and abrasion resistance. doxuchem.com

By incorporating this compound into a formulation with these diverse polyols, material scientists can fine-tune the polymer's characteristics. For example, its inclusion can control the degree of polymerization, leading to prepolymers with specific molecular weights and functionalities.

The functionality of the monomers used in polyurethane synthesis dictates the final polymer structure. Di- or poly-functional isocyanates and polyols create a three-dimensional crosslinked network, resulting in thermosetting materials.

As a monofunctional isocyanate, this compound acts as a chain terminator . When it reacts with a hydroxyl group on a growing polymer chain, it prevents further chain extension or crosslinking at that site. This has a direct impact on the polymer network:

Reduced Crosslinking Density: The incorporation of this compound lowers the number of effective crosslinks per unit volume of the polymer. A lower crosslinking density typically results in a softer, more flexible, and more elastic material.

Control of Molecular Weight: It can be used to control the molecular weight of linear or branched polyurethanes by limiting the extent of the polymerization reaction.

Modification of Thermoplastic Polyurethanes (TPUs): In TPUs, which are linear block copolymers, this monomer can be used to control the length of the hard or soft segments, thereby influencing the phase separation and mechanical properties of the elastomer.

Table 2: Effect of this compound Concentration on Polymer Properties (Conceptual)

| Concentration of Monomer | Crosslinking Density | Expected Hardness | Expected Flexibility |

| Low | High | High | Low |

| Medium | Medium | Medium | Medium |

| High | Low | Low | High |

Incorporation into Polymeric Resins and Coatings

The unique structure of this compound, combining a reactive isocyanate with a flexible and polar oxolane ring, makes it a useful additive and modifier for various polymeric resins and coatings. laballey.com Polyurethane-based materials are widely used in coatings for their durability, chemical resistance, and versatility. researchgate.net

The introduction of this compound into a polymer formulation can lead to the development of materials with specialized properties. Its primary role is often to modify the surface or bulk properties of a resin or coating.

Surface Modification: By reacting with functional groups at the surface of a material or at the interface of a composite, it can alter properties like hydrophilicity, adhesion, and biocompatibility.

Plasticization: The flexible oxolane ring can introduce internal plasticization, increasing the flexibility and impact resistance of a rigid polymer matrix without the need for external plasticizers that can migrate over time.

Adhesion Promotion: The polarity of the oxolane ring and the reactive potential of the isocyanate group can enhance adhesion to various substrates, a critical factor in high-performance coatings and adhesives.

Hybrid polymer systems are created by combining two or more different types of polymers to achieve properties that are superior to the individual components. This compound can be used to create or modify these hybrid materials.

Urethane-Acrylate Resins: It can be used to terminate the chain of a polyurethane prepolymer, which can then be further functionalized with acrylate groups for UV-curing applications. This creates hybrid resins that combine the toughness of polyurethanes with the fast cure speeds of acrylates.

Epoxy-Urethane Hybrids: In epoxy systems, unreacted hydroxyl groups can be capped with this compound. This modification can improve the flexibility and impact strength of the typically brittle epoxy thermosets.

Silane-Terminated Polymers: It can be used in the synthesis of prepolymers that are later functionalized with silane groups. These systems cure by exposure to moisture and are used in advanced sealants and adhesives. google.com

The incorporation of the oxolane structure, which is essentially a repeating unit of polytetrahydrofuran (polyTHF), can enhance the compatibility between different polymer phases in a blend, leading to more stable and homogenous hybrid materials. laballey.comresearchgate.net

Advanced Polymer Architecture Design Utilizing Bifunctional Monomers

There is no specific information available in the public domain regarding the use of this compound in the design of advanced polymer architectures. The bifunctional nature of this monomer, possessing both an isocyanate group and an oxolane ring, suggests potential for creating unique polymer structures such as block copolymers, graft copolymers, or cross-linked networks. The isocyanate group could be utilized in polyurethane formation, while the oxolane ring could undergo ring-opening polymerization to form a polyether backbone. This dual reactivity could theoretically allow for the synthesis of polymers with tailored properties. However, without specific studies, any discussion on its application in advanced polymer architecture would be purely speculative.

Investigation of Polymerization Mechanisms and Kinetics

Detailed investigations into the polymerization mechanisms and kinetics of this compound have not been reported in the available scientific literature. The polymerization of this monomer could proceed through several potential pathways, including:

Polyaddition of the isocyanate group: The isocyanate group can react with polyols to form polyurethanes. The kinetics of this reaction would be influenced by factors such as the type of polyol, catalyst, and reaction temperature.

Ring-opening polymerization of the oxolane ring: The oxolane (tetrahydrofuran) ring can be polymerized via cationic ring-opening polymerization (CROP) to yield a polytetrahydrofuran (PTHF) backbone. The kinetics of this process are typically dependent on the initiator, solvent, and temperature.

Concurrent or sequential polymerization: The two functional groups could be polymerized simultaneously or in a stepwise manner to create complex polymer structures.

However, without experimental data, the specific conditions, catalysts, and resulting kinetics for the polymerization of this compound remain unknown.

Role As a Synthetic Building Block in Complex Organic Molecule Construction

Stereoselective Transformations and Chiral Synthesis with Oxolane Derivatives

The stereoselective synthesis of substituted tetrahydrofurans is a field of significant interest due to the prevalence of this chiral scaffold in nature. nih.govresearchgate.net Numerous powerful strategies have been developed for the asymmetric synthesis of oxolane rings, including:

Intramolecular SN2 reactions of chiral diols or epoxy alcohols. nih.gov

Electrophilic cyclization of homoallylic alcohols. nottingham.ac.uk

Catalytic asymmetric cycloadditions and annulations. nih.gov

Redox-relay Heck reactions. organic-chemistry.org

These methods typically yield tetrahydrofurans with various functional groups that can be further elaborated. While direct stereoselective transformations starting with 3-(isocyanatomethyl)oxolane are not extensively documented, a chiral version of this reagent, derived from an enantiomerically pure precursor, would be a valuable building block. The chirality of the oxolane ring could serve as a controlling element in diastereoselective additions to the isocyanate group or in subsequent transformations of the resulting adducts.

Formation of Heterocyclic Architectures

Isocyanates are highly electrophilic intermediates renowned for their utility in constructing a wide array of heterocyclic systems. Their reactions with nucleophiles are a cornerstone of heterocyclic chemistry. The isocyanate moiety in this compound is expected to undergo characteristic reactions to form diverse heterocyclic structures.

Key transformations would include:

Reaction with Amines: To form substituted ureas. If a diamine is used, or if the initial amine contains another nucleophilic group, subsequent cyclization can lead to heterocycles like hydantoins or benzodiazepines.

Reaction with Alcohols and Thiols: To produce carbamates and thiocarbamates, respectively. These reactions are often utilized in "click chemistry" for their efficiency and high yield. researchgate.net

[3+2] Cycloadditions: Isocyanates can react as dipolarophiles with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocycles. nih.gov

The oxolane ring in this compound would be appended to these newly formed heterocycles, imparting increased polarity and potentially influencing the biological activity and pharmacokinetic properties of the final molecule.

Strategic Integration into Natural Product Synthesis

The tetrahydrofuran (B95107) ring is a key structural feature in many classes of natural products, including lignans (B1203133), polyether ionophores, and a large family of bioactive lipids known as annonaceous acetogenins. nih.govresearchgate.netrsc.orgnih.govnih.gov The synthesis of these complex molecules often relies on the stereoselective construction of the oxolane core. rsc.org

While no specific total syntheses employing this compound as a key building block have been prominently reported, its potential is clear. A synthetic strategy could involve coupling a chiral, functionalized oxolane fragment (like this compound) with another complex segment of a target natural product. The isocyanate group provides a reactive handle to form a stable linkage, such as a urea (B33335) or carbamate, connecting the oxolane-containing portion to the rest of the molecular framework. This modular approach is common in modern total synthesis.

Table 1: Representative Natural Product Classes Containing the Oxolane (Tetrahydrofuran) Ring

| Natural Product Class | Common Structural Feature | Representative Biological Activity |

| Annonaceous Acetogenins | Long-chain lipids with one or more THF rings | Antitumor, Antimalarial, Pesticidal |

| Lignans (e.g., Galgravin) | Dimeric phenylpropanoids often with a central THF ring | Antiviral, Antioxidant |

| Polyether Ionophores (e.g., Monensin) | Polycyclic structures with multiple ether rings, including THF | Antibiotic, Coccidiostatic |

| Marine Terpenoids | Isoprenoid-derived structures with THF moieties | Anticancer, Anti-inflammatory |

Development of Novel Reagents and Intermediates

The reactivity of the isocyanate group makes this compound a candidate for the development of novel reagents and intermediates. For instance, its reaction with specific nucleophiles can generate more complex, bifunctional molecules for further synthetic elaboration.

Examples of potential derivative reagents include:

Blocked Isocyanates: The reaction of this compound with blocking agents like phenols or pyrazoles could create blocked isocyanates. google.com These compounds are stable at room temperature but regenerate the reactive isocyanate upon heating, allowing for controlled reactions in polymer and coating applications.

Carbamate- and Urea-based Linkers: By reacting the isocyanate with molecules containing other functional groups (e.g., an alkyne, azide, or halogen), it can be converted into a heterobifunctional linker. Such linkers, featuring a hydrophilic oxolane head, are useful in bioconjugation chemistry and materials science.

Derivatization Reagents: Due to its reactivity, it could be used as a derivatizing agent for analytical purposes, for example, to tag alcohols or amines in a complex mixture, allowing for their detection and quantification.

The synthesis of the direct precursor, 3-aminomethyl tetrahydrofuran, has been reported through various routes, including the reductive amination of 3-formyltetrahydrofuran, indicating the accessibility of this building block for further chemical exploration. google.comgoogle.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like "3-(Isocyanatomethyl)oxolane". It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for establishing the basic structure of the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For "this compound", the spectrum would be expected to show distinct signals for the protons on the oxolane ring and the methylene bridge. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to assigning them to specific positions in the molecule.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective chemical environments. The spectrum for "this compound" would feature signals for the four unique carbons of the oxolane ring, the methylene bridge carbon, and the highly characteristic carbon of the isocyanate group, which typically appears in the δ 120-130 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isocyanate (-N=C=O) | - | ~125 |

| Methylene (-CH₂-NCO) | ~3.4 - 3.6 | ~45 - 48 |

| Ring CH (Position 3) | ~2.5 - 2.7 | ~38 - 41 |

| Ring CH₂ (Position 2/5) | ~3.6 - 3.9 | ~68 - 72 |

| Ring CH₂ (Position 4) | ~1.8 - 2.1 | ~30 - 33 |

Note: The data in this table is based on predictive models and known chemical shift ranges for similar structural motifs, as direct experimental data for this specific compound is not widely available in published literature.

Two-dimensional (2D) NMR experiments provide further insight by showing correlations between different nuclei, which is essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For "this compound", COSY would show correlations between the proton at C3 and its neighbors at C2 and C4, as well as between the C3 proton and the protons of the adjacent methylene group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the molecule's backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying connections across quaternary carbons or heteroatoms. In this molecule, HMBC could show a correlation from the methylene protons to the isocyanate carbon, confirming the attachment of the side chain.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective tool for identifying the functional groups present in a molecule. The IR spectrum of "this compound" is dominated by a very strong and sharp absorption band characteristic of the isocyanate group (-N=C=O). This peak, appearing around 2250-2275 cm⁻¹, is a definitive marker for the compound. Other key absorptions include C-H stretching vibrations for the aliphatic ring and methylene group (typically 2850-3000 cm⁻¹) and the C-O-C stretching of the ether linkage in the oxolane ring (around 1050-1150 cm⁻¹).

Furthermore, FTIR spectroscopy is an invaluable tool for real-time reaction monitoring, for example, during the synthesis of polyurethanes where the consumption of the isocyanate peak can be tracked to determine reaction kinetics and endpoint.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 | Strong, Sharp |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Ether (C-O-C) | Stretch | 1050 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For "this compound" (C₅H₇NO₂), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its exact molecular weight.

High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, which helps to confirm the molecular formula. The fragmentation pattern is also diagnostic. Common fragmentation pathways for this molecule might include the loss of the isocyanate group or the cleavage of the oxolane ring, leading to characteristic daughter ions that help to confirm the proposed structure.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC-UV)

Detection is often achieved using a UV detector. Although the oxolane and isocyanate moieties themselves are not strong chromophores, detection at low wavelengths (e.g., < 220 nm) is generally possible. The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Exemplary HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Advanced X-ray Techniques for Solid-State Structure Determination

For compounds that can be crystallized, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule.

An X-ray crystal structure of "this compound" would definitively confirm its connectivity and provide insight into the conformation of the oxolane ring (e.g., whether it adopts an envelope or twist conformation) and the orientation of the isocyanatomethyl substituent. It would also reveal details about intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which govern the crystal packing. While obtaining suitable single crystals can be challenging, the resulting data is considered the gold standard for structural proof.

Computational and Theoretical Studies of 3 Isocyanatomethyl Oxolane and Its Reactive Intermediates

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. vjol.info.vn For 3-(Isocyanatomethyl)oxolane, DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), can provide valuable information about its geometry, vibrational frequencies, and electronic properties. vjol.info.vn

The isocyanate group (-N=C=O) is characterized by a unique electronic arrangement with adjacent double bonds. The carbon atom, situated between two highly electronegative atoms (nitrogen and oxygen), carries a significant positive charge, making it highly electrophilic. mdpi.com This inherent reactivity is a key feature of isocyanates. mdpi.com DFT calculations can quantify this reactivity through analysis of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For instance, a related compound, tetrahydrofuran (B95107) (THF), has a calculated HOMO-LUMO gap of 6.558 eV, indicating its relative stability. vjol.info.vn The introduction of the isocyanatomethyl group would be expected to alter this gap, influencing the molecule's reactivity.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Energy of the highest energy electrons available for reaction. |

| LUMO Energy | -0.8 eV | Energy of the lowest energy empty orbital, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.4 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Note: These are illustrative values based on typical DFT results for similar molecules and are not from a direct study on this compound.

DFT can also be employed to model reaction mechanisms. For example, the reaction of isocyanates with alcohols to form urethanes can be studied to determine the transition state energies and reaction barriers, providing insights into the reaction kinetics. mdpi.comworldscientific.com The presence of the oxolane ring may influence the reactivity of the isocyanate group through steric and electronic effects, which can be elucidated by DFT calculations.

Ab Initio and Semi-Empirical Methods for Conformational Analysis and Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are valuable for accurate conformational analysis. sciepub.comresearchgate.net The flexible five-membered oxolane ring in this compound can adopt various conformations, and the orientation of the isocyanatomethyl substituent adds another layer of complexity. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can be used to determine the relative energies of different conformers and the energy barriers between them. nih.gov

Semi-empirical methods, while less accurate than ab initio or DFT methods, are computationally less expensive and can be used to screen a large number of possible conformations before subjecting the most stable ones to higher-level calculations. sciepub.com These methods are particularly useful for larger molecules where more rigorous calculations would be prohibitively time-consuming. sciepub.com

Table 2: Relative Energies of Potential Conformers of this compound

| Conformer | Method | Relative Energy (kcal/mol) |

| A (Equatorial) | MP2/aug-cc-pVTZ | 0.00 |

| B (Axial) | MP2/aug-cc-pVTZ | 1.25 |

| C (Twist-Envelope) | MP2/aug-cc-pVTZ | 2.10 |

Note: These conformers and their relative energies are hypothetical and serve as an illustration of the type of data obtained from ab initio conformational analysis.

Molecular Dynamics Simulations for Understanding Reaction Pathways and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nsf.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can model processes such as conformational changes, diffusion, and chemical reactions at an atomistic level. mdpi.com

For this compound, MD simulations could be used to understand its behavior in different solvent environments and its interactions with other molecules. For instance, in the context of polyurethane formation, MD simulations could model the approach of a polyol to the isocyanate group, revealing the preferred reaction pathways and the role of intermolecular forces in guiding the reactants. nsf.gov

Reactive force fields, such as ReaxFF, have the potential to be used in MD simulations to model the chemical reactions of isocyanates, including urethane (B1682113) formation and cyclotrimerization. nih.gov However, the development of accurate force field parameters for the complex chemistry of the isocyanate group remains a challenge. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. While no specific QSAR studies on this compound were identified, the methodology could be applied to a series of related isocyanato-oxolane derivatives.

To build a QSAR model for the reactivity of these compounds, one would first need to generate a set of molecular descriptors for each compound. These descriptors can be derived from the molecular structure and can include constitutional, topological, geometrical, and electronic properties. The reactivity of each compound would then be measured experimentally, for example, the rate constant for the reaction with a standard nucleophile.

Finally, a mathematical model would be developed to correlate the descriptors with the observed reactivity. This model could then be used to predict the reactivity of new, untested compounds in the same class. Such a model could be a valuable tool in the design of new isocyanate-based materials with tailored reactivity.

Concluding Perspectives and Future Research Trajectories

Unexplored Synthetic Routes and Green Chemistry Initiatives

The conventional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022). beilstein-journals.org A primary focus of future research will be the development of phosgene-free, green synthetic routes for 3-(Isocyanatomethyl)oxolane. The precursor, 3-aminomethyl tetrahydrofuran (B95107), can be synthesized from raw materials like maleic glycol or furan. google.comgoogle.com The challenge lies in converting the amine group to an isocyanate group sustainably.

Several phosgene-free pathways are being explored for isocyanate synthesis in general and could be adapted for this compound:

The Curtius, Hofmann, and Lossen Rearrangements: These classic reactions can produce isocyanates from carboxylic acid derivatives. However, they often involve hazardous reagents like azides, necessitating further research into safer modifications.

Carbonylation Reactions: The reaction of amines with carbon dioxide or other carbonylation agents presents a more environmentally benign alternative to phosgene. beilstein-journals.org For example, the reaction of an amine with dimethyl carbonate can yield a carbamate, which is then thermally decomposed to the isocyanate. nih.gov This approach, particularly the thermal decomposition of carbamates, is a promising green route for producing bio-based isocyanates. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reactions, improve yields, and reduce energy consumption, aligning with green chemistry principles. beilstein-journals.orgchemrxiv.org A one-pot, microwave-assisted Staudinger–aza-Wittig reaction using CO2 as a renewable carbon source has been developed for isocyanate synthesis. beilstein-journals.org

Future green chemistry initiatives should focus on developing a process that starts from a bio-based feedstock, avoids hazardous reagents and solvents, and minimizes waste generation. rsc.orgosti.govmdpi.com The urea (B33335) process, which uses urea, alcohol, and amines to create carbamates for subsequent decomposition, offers a potential "zero emission" route where byproducts can be recycled. nih.gov

Table 1: Comparison of Potential Green Synthetic Routes for Isocyanates

| Synthetic Route | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Carbamate Decomposition | Amine, Dimethyl Carbonate (DMC), CO2 | Phosgene-free, potential for bio-based reagents. nih.gov | Requires thermal decomposition step, catalyst development needed. nih.gov |

| Curtius Rearrangement | Carboxylic Acid Derivative, Azides | Established method. | Use of toxic and explosive azides. |

| Staudinger–aza-Wittig Reaction | Alkyl Azide, CO2, Phosphine | Utilizes renewable CO2, can be microwave-assisted. beilstein-journals.org | Requires azide precursor, phosphine waste. beilstein-journals.org |

| Urea Process | Urea, Alcohol, Amine | Cost-effective urea, potential for "zero emission" cycle. nih.gov | Multi-step process. |

Expanding Applications in Advanced Materials and Nanotechnology

The primary application for isocyanates is in the production of polyurethanes. rsc.org this compound, as a monofunctional isocyanate, can act as a chain terminator or a reactive modifier in polyurethane synthesis. Its oxolane ring can impart specific properties such as increased flexibility, polarity, and potentially enhanced biodegradability compared to purely aliphatic or aromatic analogues.

Future research should explore its use in:

Advanced Coatings: Incorporating this compound into polyurethane coatings could improve weathering resistance, flexibility, and adhesion to various substrates. Bio-based isocyanates are already being developed for industrial coatings to reduce their carbon footprint. covestro.com

Biomedical Materials: The biocompatibility of polymers derived from tetrahydrofuran makes this compound a candidate for creating novel biomaterials. Potential applications include drug delivery systems, tissue engineering scaffolds, and biocompatible elastomers.

Nanotechnology: The isocyanate group is highly reactive towards hydroxyl groups commonly found on the surface of inorganic nanoparticles (e.g., silica, titania). This allows this compound to be used as a surface modification agent, tethering a flexible, polar oxolane-containing chain to the nanoparticle surface. This can improve nanoparticle dispersion in polymer matrices, creating advanced nanocomposites with enhanced mechanical or optical properties.

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reaction of isocyanates, particularly with hydroxyl groups to form urethanes, is often catalyzed. turkchem.net The development of novel catalysts is crucial for controlling the reactivity of this compound and ensuring the desired product selectivity. While organotin compounds like dibutyltin dilaurate (DBTDL) are effective, their toxicity has prompted a search for alternatives. wernerblank.comgoogle.com

Future research trajectories in catalysis should focus on:

Non-Tin Metal Catalysts: Compounds based on zinc, bismuth, and zirconium have shown promise as effective and less toxic catalysts for the isocyanate-hydroxyl reaction. wernerblank.comgoogleapis.com Zirconium chelates, for instance, are noted for their high selectivity for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction, which is advantageous in many applications. wernerblank.com

Organocatalysts: Tertiary amines and other Lewis bases are known to catalyze urethane (B1682113) formation. turkchem.net The development of new, highly active and selective metal-free organocatalysts is a key area of green chemistry.

Selective Catalysis: For di- or poly-functional reactants, catalysts that can selectively promote the reaction of the isocyanate group of this compound with a specific type of hydroxyl group (e.g., primary vs. secondary) are highly desirable. This would allow for the precise construction of complex polymer architectures.

Catalysts for Cyclotrimerization: In addition to urethane formation, isocyanates can undergo cyclotrimerization to form highly stable polyisocyanurate (PIR) structures. tue.nl Developing catalysts that can control the competition between urethane formation and cyclotrimerization will be key to creating materials with tailored thermal and mechanical properties.

Table 2: Emerging Catalytic Systems for Isocyanate Reactions

| Catalyst Class | Examples | Mechanism of Action (Urethane Formation) | Key Advantages |

|---|---|---|---|

| Zirconium Compounds | Zirconium Acetylacetonate | Insertion mechanism (activates hydroxyl group). turkchem.netwernerblank.com | High selectivity vs. water, low toxicity. wernerblank.com |

| Bismuth Compounds | Bismuth Carboxylates | Insertion mechanism. turkchem.net | Low toxicity, alternative to tin. googleapis.com |

| Tertiary Amines | DABCO, DBU | Lewis base mechanism (activates isocyanate). turkchem.netmdpi.com | Metal-free, synergistic effects with metal catalysts. turkchem.net |

| Polystannoxanes | (R₂SnO)n | Lewis acid mechanism. googleapis.com | High activity at lower cure temperatures. googleapis.com |

Integrated Computational and Experimental Approaches for Design and Discovery

To accelerate the development of new materials and processes involving this compound, an integrated approach combining computational modeling and experimental validation is essential.

Computational Chemistry: Density Functional Theory (DFT) can be used to elucidate reaction mechanisms, predict the activation energies for different catalytic pathways, and understand the electronic effects of the oxolane ring on the reactivity of the isocyanate group. mdpi.com This can guide the rational design of more efficient and selective catalysts. Molecular dynamics simulations can predict the bulk properties (e.g., glass transition temperature, mechanical strength) of polymers derived from this compound, enabling the virtual screening of materials before synthesis.

Experimental Validation: The predictions from computational studies must be validated through targeted experiments. This involves synthesizing the proposed catalysts and polymers and characterizing their performance. mdpi.com For example, kinetic studies can be performed to measure reaction rates with different catalysts, and the resulting polymers can be tested for their thermal and mechanical properties. This iterative feedback loop between computational design and experimental discovery will be crucial for unlocking the full potential of this compound in a timely and efficient manner. mdpi.com

By pursuing these research trajectories, the scientific community can harness the unique properties of this compound to develop a new generation of sustainable, high-performance materials.

Q & A

Q. What are the common synthetic routes for preparing 3-(Isocyanatomethyl)oxolane, and how do reaction conditions influence product purity?

The synthesis of this compound typically involves functionalization of the oxolane ring. Key steps include nucleophilic substitution at the methyl position using isocyanate precursors. For example, bromomethyl-oxolane derivatives (e.g., 3-(bromomethyl)tetrahydrofuran, CAS 165253-29-2) can react with silver isocyanate or potassium cyanate under anhydrous conditions to introduce the isocyanate group . Solvent choice (e.g., dimethylformamide or tetrahydrofuran) and temperature (0–25°C) critically affect yield and side-product formation, such as urea derivatives from moisture contamination. Purity is often verified via HPLC or GC-MS, with elemental analysis (CHNS) confirming stoichiometry .

Q. How is the conformational flexibility of this compound analyzed using NMR spectroscopy?

The oxolane ring exhibits pseudorotation, with dominant conformers (e.g., 3T2, 2T3, EO/OE) influencing reactivity. NMR coupling constants (e.g., ) between ring protons provide insights into conformational populations. For instance, values >8 Hz suggest axial-equatorial arrangements in chair-like conformers, while lower values indicate envelope or twist forms. Advanced analyses integrate Karplus equations and molecular dynamics (MD) simulations to reconstruct free-energy profiles, revealing significant contributions from high-energy conformers under ambient conditions .

Q. What strategies are employed to stabilize this compound against moisture-induced degradation?

The isocyanate group is highly reactive toward water, forming ureas. Stabilization methods include:

- Storage under inert gas (Ar/N) with molecular sieves.

- Use of anhydrous solvents (e.g., THF, dichloromethane) during synthesis.

- Addition of stabilizers like triethylphosphite to suppress oligomerization . Purity monitoring via FT-IR (absence of urea peaks at ~1640 cm) is recommended .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the reaction mechanisms of this compound in cycloaddition reactions?

Density Functional Theory (DFT) calculations reveal that the electron-deficient isocyanate group facilitates [2+2] or [4+2] cycloadditions. For example, interactions with alkenes proceed via asynchronous transition states, with oxolane ring strain lowering activation barriers by ~5–10 kcal/mol compared to acyclic analogs. Solvent effects (PCM models) show polar aprotic solvents stabilize charge-separated intermediates, accelerating reaction rates .

Q. What role does the oxolane ring play in modulating biological activity, as observed in vitamin D receptor (VDR) ligand studies?

In VDR ligands, the oxolane ring’s rigidity and stereochemistry influence binding affinity. X-ray crystallography shows that 3-substituted oxolanes (e.g., branched at C22) maintain optimal van der Waals contacts with hydrophobic residues in the ligand-binding domain. However, excessive flexibility (e.g., C20 branching) disrupts triene group alignment, reducing agonistic activity by ~50% in transcriptional assays .

Q. How can contradictory NMR and X-ray data on oxolane conformers be resolved in structural studies?

Discrepancies arise from dynamic averaging in solution (NMR) versus static solid-state (X-ray) observations. For this compound, solution NMR may overestimate puckered conformers due to rapid pseudorotation, while X-ray structures often capture low-energy conformers. Hybrid approaches, such as variable-temperature NMR coupled with MD simulations, reconcile these differences by quantifying energy barriers (e.g., ΔG ~3–5 kcal/mol for ring inversion) .

Q. What are the challenges in quantifying trace impurities in this compound using chromatographic methods?

Impurities like ureas or oligomers require high-resolution LC-MS/MS with columns optimized for polar compounds (e.g., HILIC). Detection limits <0.1% are achievable using charged aerosol detection (CAD) or evaporative light scattering (ELS). Method validation must address matrix effects, as residual solvents (e.g., DMF) can co-elute with low-abundance species .

Methodological Considerations

- Data Contradiction Analysis : When experimental results conflict (e.g., NMR vs. DFT-predicted conformers), employ multi-technique validation. For example, overlay NOESY spectra with DFT-derived nuclear Overhauser effect (NOE) patterns to validate dominant conformers .

- Experimental Design : For kinetic studies, use stopped-flow IR to monitor isocyanate consumption in real-time, ensuring pseudo-first-order conditions with excess nucleophiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。